Tanshinone I

Anticancer Leukemia Apoptosis

Tanshinone I (Tan I) is the preferred probe for CYP2E1-mediated drug interaction studies, displaying 2.9× higher inhibitory potency (Ki=3.67 μM) than cryptotanshinone. Its sPLA2 inhibition (IC₅₀=11 μM) with 7.5-fold selectivity over cPLA2 enables COX-independent arachidonic acid cascade research. Unlike other tanshinones, Tan I remains chemically stable in DMSO, eliminating solvent-induced degradation artifacts. For cancer pharmacology, Tan I demonstrates intermediate potency (IC₅₀ 13.52 μM in K562; IC₅₀ 6.01 μg/mL in SPC-A-1) with validated in vivo xenograft efficacy at 10–20 mg/kg. Its antiandrogenic activity without genotoxicity supports chronic endocrine studies. Choose Tanshinone I when reproducible target engagement, CYP inhibition profiling, and batch-to-batch consistency are critical.

Molecular Formula C18H12O3
Molecular Weight 276.3 g/mol
CAS No. 568-73-0
Cat. No. B1682588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinone I
CAS568-73-0
Synonymstanshinone
tanshinone I
tanshinone II A
tanshinone II B
tanshinone IIA
tanshinone IIB
TTE-50
Molecular FormulaC18H12O3
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C
InChIInChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3
InChIKeyAIGAZQPHXLWMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tanshinone I (CAS 568-73-0): A Structurally Distinct Lipophilic Diterpenoid for Anticancer and Inflammation Research


Tanshinone I (Tan I; CAS 568-73-0; MW 276.3; C₁₈H₁₂O₃) is a major lipophilic abietane-type diterpenoid isolated from the roots of Salvia miltiorrhiza (Danshen), a widely used traditional Chinese medicinal herb [1]. Unlike the more extensively studied tanshinone IIA (Tan IIA; MW 294.37), Tan I lacks the A-ring geminal dimethyl substitution and possesses a distinct furan ring oxidation pattern, conferring differential molecular recognition at kinase active sites and enzyme binding pockets [2]. This structural divergence translates to quantitatively distinct bioactivity profiles across multiple pharmacological targets, including phospholipase A2 (PLA2), cytochrome P450 (CYP) isoforms, spleen tyrosine kinase (SYK), and diverse cancer cell lines. Tan I has demonstrated reproducible anticancer, anti-inflammatory, hepatoprotective, and neuroprotective properties in preclinical models [3]. The compound exhibits IC₅₀ values ranging from 2.0–38 μM across various assays and has validated in vivo efficacy at 10–20 mg/kg in xenograft tumor models [4].

Why Tanshinone I Cannot Be Substituted by Tanshinone IIA or Cryptotanshinone in Mechanistic Research


Although tanshinone I, tanshinone IIA, cryptotanshinone, and dihydrotanshinone I share a common abietane diterpenoid scaffold and are frequently discussed collectively as 'tanshinones,' they exhibit substantial quantitative divergence in target engagement, metabolic stability, and pharmacokinetic behavior that precludes functional interchangeability [1]. The structure-activity relationship (SAR) studies demonstrate that the A-ring and C-ring modifications critically determine cytotoxicity rank order: dihydrotanshinone I (IC₅₀ 3.50 μM) > tanshinone I (IC₅₀ 13.52 μM) > tanshinone IIA (IC₅₀ 19.32 μM) > cryptotanshinone (IC₅₀ 47.52 μM) against K562 leukemia cells at 24 h [2]. Furthermore, cryptotanshinone and dihydrotanshinone I undergo rapid chemical conversion in DMSO to tanshinone I and tanshinone IIA, respectively, introducing experimental variability that tanshinone I does not exhibit [3]. Substituting one tanshinone for another without acknowledging these quantitative differences in potency, CYP inhibition kinetics, and solution stability will confound experimental reproducibility and invalidate mechanistic conclusions [4].

Quantitative Differentiators of Tanshinone I: Head-to-Head Comparison Data for Informed Procurement Decisions


Intermediate Antiproliferative Potency: Tanshinone I vs. Tanshinone IIA and Cryptotanshinone in Leukemia Models

In a direct comparative study of four major tanshinones against hematological malignancy cell lines, tanshinone I exhibited intermediate antiproliferative potency, significantly outperforming tanshinone IIA and cryptotanshinone while being less potent than dihydrotanshinone I [1]. The rank order of potency was consistent across K562 and Raji cells at 24, 48, and 72 h time points. This intermediate potency profile may offer a therapeutic window advantage for combination studies where extreme cytotoxicity is undesirable [2].

Anticancer Leukemia Apoptosis

CYP2E1 Inhibition: Tanshinone I Demonstrates 2.9-Fold Higher Potency than Cryptotanshinone

Tanshinone I exhibits distinct CYP isoform inhibition kinetics compared to other tanshinones, particularly against CYP2E1 where it shows approximately 2.9-fold greater potency (lower Ki) than cryptotanshinone [1]. While all three major tanshinones (tanshinone I, tanshinone IIA, and cryptotanshinone) are potent competitive CYP1A2 inhibitors with similar Ki values (1.5–2.5 μM), the CYP2E1 inhibitory profile differentiates tanshinone I as the more potent modulator of this ethanol-inducible isoform [2].

Drug Metabolism Herb-Drug Interactions CYP Inhibition

Chemical Stability Advantage: Tanshinone I Remains Unconverted in DMSO While Cryptotanshinone and Dihydrotanshinone I Degrade

A 2023 comprehensive stability study demonstrated that tanshinone I exhibits superior chemical stability in DMSO compared to cryptotanshinone and dihydrotanshinone I, which undergo rapid conversion to tanshinone I and tanshinone IIA, respectively [1]. This conversion artifact introduces significant experimental variability and confounds interpretation of structure-activity relationships when using cryptotanshinone or dihydrotanshinone I as test compounds [2].

Chemical Stability Assay Reproducibility LC-MS

Antiandrogenic Activity: Tanshinone I and Tanshinone IIA Show Comparable Efficacy in Yeast Transactivation Assay

Both tanshinone I and tanshinone IIA demonstrated antiandrogenic activity in a yeast transactivation assay, while no such activity was reported for cryptotanshinone or dihydrotanshinone I [1]. Additionally, both compounds showed significant anabolic activity in C2C12 myoblast cells. The study authors concluded that tanshinone I and tanshinone IIA are the most relevant bioactive tanshinones in Danshen, based on their combined stability and bioactivity profiles [2].

Endocrine Disruption Androgen Receptor Antiandrogen

Cytotoxicity in Lung Adenocarcinoma: Tanshinone I IC₅₀ of 6.01 μg/mL Outperforms Tanshinone IIA and Cryptotanshinone at 24 h

In a study comparing the cytotoxicity of four tanshinones against SPC-A-1 human lung adenocarcinoma cells, tanshinone I demonstrated superior potency compared to tanshinone IIA and cryptotanshinone at all time points measured, though it was less potent than dihydrotanshinone I [1]. The time-dependent increase in potency (IC₅₀ decreasing from 6.01 μg/mL at 24 h to 1.69 μg/mL at 72 h) indicates sustained antiproliferative activity [2].

Lung Cancer NSCLC Cytotoxicity

Phospholipase A2 Inhibition: Tanshinone I Shows Differential Selectivity Between sPLA2 and cPLA2 Isoforms

Tanshinone I demonstrates differential inhibitory activity against secretory phospholipase A2 (sPLA2) versus cytosolic phospholipase A2 (cPLA2), with approximately 7.5-fold selectivity for the type IIA human recombinant sPLA2 isoform . In functional cellular assays, tanshinone I inhibits PGE2 formation from LPS-induced RAW macrophages with an IC₅₀ of 38 μM without affecting COX-2 activity or expression, indicating a PLA2-mediated mechanism [1].

Inflammation PLA2 Enzyme Inhibition

Optimal Research and Industrial Applications for Tanshinone I Based on Verified Differential Evidence


Preclinical Anticancer Efficacy Studies in Leukemia and Lung Cancer Models

Based on direct head-to-head IC₅₀ comparisons showing that tanshinone I (IC₅₀ 13.52 μM) outperforms tanshinone IIA (IC₅₀ 19.32 μM) and cryptotanshinone (IC₅₀ 47.52 μM) in K562 leukemia cells at 24 h, while exhibiting a broader dynamic range than dihydrotanshinone I (IC₅₀ 3.50 μM), tanshinone I is optimally suited for dose-response and combination therapy studies where intermediate potency and target engagement are desired . Similarly, in SPC-A-1 lung adenocarcinoma cells, tanshinone I (IC₅₀ 6.01 μg/mL at 24 h) demonstrates superior early-time cytotoxicity compared to tanshinone IIA and cryptotanshinone (both >10 μg/mL), making it a preferred candidate for lung cancer xenograft and mechanistic studies [9]. The validated in vivo efficacy at 10–20 mg/kg in osteosarcoma xenograft models further supports its translational relevance [8].

CYP2E1-Mediated Herb-Drug Interaction Investigations

Tanshinone I is the superior choice for studies examining CYP2E1-mediated drug metabolism interactions due to its 2.9-fold higher inhibitory potency (Ki = 3.67 μM) compared to cryptotanshinone (Ki = 10.8 μM) against this specific isoform . This quantitative advantage positions tanshinone I as the preferred probe compound for investigating potential interactions between Danshen-containing preparations and CYP2E1 substrates including acetaminophen, chlorzoxazone, ethanol, and volatile anesthetics. The established competitive inhibition mechanism provides a defined kinetic framework for in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling [9].

Androgen Receptor Modulation and Endocrine Pharmacology Research

The validated antiandrogenic activity of tanshinone I in yeast transactivation assays, combined with its demonstrated anabolic activity in C2C12 myoblasts, supports its application in endocrine pharmacology and androgen receptor signaling studies . Unlike cryptotanshinone and dihydrotanshinone I, which have not been reported to exhibit antiandrogenic activity in this assay system, tanshinone I provides a chemically stable alternative to tanshinone IIA for investigating androgen receptor antagonism without the confounding variable of solvent-induced degradation [9]. The lack of detectable cytotoxic and genotoxic effects for tanshinone I further enhances its suitability for chronic exposure endocrine studies [8].

Inflammation Research Targeting sPLA2-Mediated Pathways

Tanshinone I demonstrates quantifiable inhibition of type IIA human recombinant sPLA2 (IC₅₀ = 11 μM) with 7.5-fold selectivity over cPLA2 (IC₅₀ = 82 μM), coupled with functional inhibition of PGE2 formation in LPS-stimulated RAW macrophages (IC₅₀ = 38 μM) without affecting COX-2 expression or activity . This PLA2-mediated, COX-independent mechanism distinguishes tanshinone I from traditional NSAIDs and positions it as a mechanistically distinct tool compound for studying arachidonic acid cascade modulation upstream of COX enzymes. The lack of available comparative PLA2 inhibition data for other tanshinones suggests this activity may represent a unique or quantitatively superior feature of tanshinone I within its class [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tanshinone I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.